molecular formula C6H6N2O2S B073560 2-Methylsulfanylpyrimidine-4-carboxylic acid CAS No. 1126-44-9

2-Methylsulfanylpyrimidine-4-carboxylic acid

Cat. No. B073560
Key on ui cas rn: 1126-44-9
M. Wt: 170.19 g/mol
InChI Key: IAGNLKODEFUQDV-UHFFFAOYSA-N
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Patent
US07482356B2

Procedure details

To a slurry of 2-methylsulfanyl-pyrimidine-4-carboxylic acid (10.0 g, 59.2 mmol) in CH3CN (300 mL) is added in sequence: 1-hydroxybenzotriazole hydrate (9.59 g, 71.0 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (13.6 g, 71.0 mmol), N,O-dimethylhydroxylamine hydrochloride (8.66 g, 88.8 mmol), and triethylamine (Et3N) (24.9 mL, 178 mmol). The resulting slurry is stirred overnight at ambient temperature. After 16 hours, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (300 mL) and the layers separated. The aqueous layer is extracted with ethyl acetate (3×250 mL). The combined organic layers are washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo and the resulting residue is purified over silica (100% EtOAc) to afford 10.1 g (89% yield) of the desired product as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 8.65 (d, J=4.9 Hz, 1H), 7.15 (br s, 1H), 3.77 (br s, 3H), 3.38 (br s, 3H), 2.61 (s, 3H); MS (ESI) m/z 214 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.59 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.66 g
Type
reactant
Reaction Step Four
Quantity
24.9 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
reactant
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7]([C:9]([OH:11])=O)[CH:6]=[CH:5][N:4]=1.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.Cl.[CH3:36][NH:37][O:38][CH3:39].C(N(CC)CC)C.C(=O)(O)[O-].[Na+]>CC#N>[CH3:39][O:38][N:37]([CH3:36])[C:9]([C:7]1[CH:6]=[CH:5][N:4]=[C:3]([S:2][CH3:1])[N:8]=1)=[O:11] |f:1.2,3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CSC1=NC=CC(=N1)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
9.59 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.66 g
Type
reactant
Smiles
Cl.CNOC
Step Five
Name
Quantity
24.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (3×250 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue is purified over silica (100% EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(=O)C1=NC(=NC=C1)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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